
Z-D-Neopentylgly-OH · DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Neopentylgly-OH · DCHA is a versatile chemical compound with a wide range of applications in scientific research. It is particularly noted for its role in drug development, especially in the creation of enzyme inhibitors. This compound’s unique structure makes it valuable in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
The synthesis of Z-D-Neopentylgly-OH · DCHA involves several steps. One common method is the hydrogenation of hydroxypivaldehyde, which is obtained through the crossed aldol condensation of isobutyraldehyde and formaldehyde . This process requires specific catalysts and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale hydrogenation processes to produce the compound efficiently .
Análisis De Reacciones Químicas
Z-D-Neopentylgly-OH · DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of the compound .
Aplicaciones Científicas De Investigación
Z-D-Neopentylgly-OH · DCHA has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs. In medicine, it has been explored for its therapeutic potential in various treatments. Industrially, it is used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Z-D-Neopentylgly-OH · DCHA involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific enzyme and the context in which the compound is used .
Comparación Con Compuestos Similares
Z-D-Neopentylgly-OH · DCHA is unique due to its specific structure and reactivity. Similar compounds include other derivatives of neopentyl glycol and related enzyme inhibitors. These compounds share some chemical properties but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its versatility and the range of reactions it can undergo .
Propiedades
Número CAS |
201677-20-5 |
|---|---|
Fórmula molecular |
C15H21NO4 · C12H23N |
Peso molecular |
460.66 |
Sinónimos |
Z-D-Neopentylgly-OH · DCHA; Z-gamma-Me-D-Leu-OH · DCHA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B612826.png)
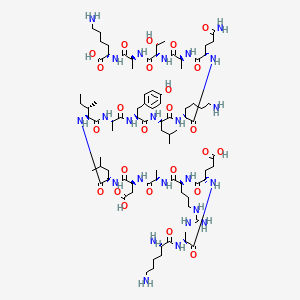
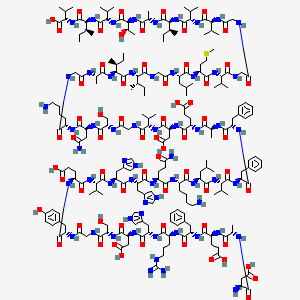

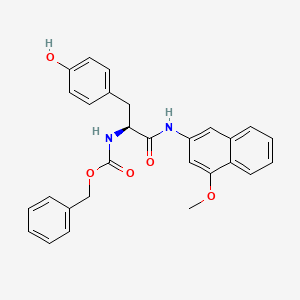

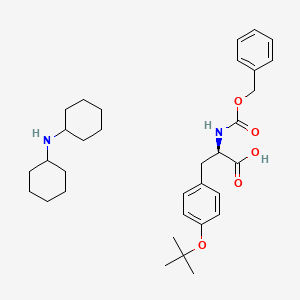
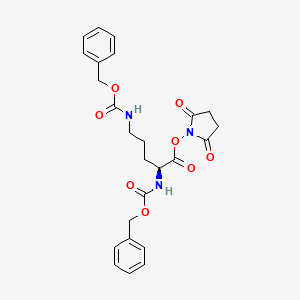
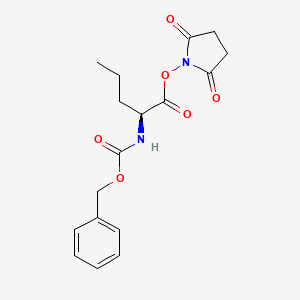
![(2S,3S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B612849.png)
